(E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
Description
(E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a synthetic acrylamide derivative characterized by two distinct structural motifs: (1) a furan-2-yl group conjugated to the α,β-unsaturated carbonyl system and (2) a thiomorpholinoethylamine substituent linked to the acrylamide nitrogen.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(4-3-15-2-1-8-22-15)18-12-16(14-5-9-21-13-14)19-6-10-23-11-7-19/h1-5,8-9,13,16H,6-7,10-12H2,(H,18,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMPVXRTITCAQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CO2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CO2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a furan-based derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of two furan rings and a thiomorpholine moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with furan derivatives often exhibit significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of This compound are still under investigation, but several studies provide insights into its potential effects.
- Interaction with Nicotinic Receptors : Similar compounds have shown interactions with nicotinic acetylcholine receptors, particularly the α7 subtype, which is implicated in cognitive functions and anxiety modulation . This interaction may suggest a pathway for anxiolytic effects.
- Antioxidant Properties : Furan derivatives are known for their antioxidant capabilities, which may contribute to their neuroprotective effects by mitigating oxidative stress .
Pharmacological Studies
- Anxiolytic Activity : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide , was identified as a selective positive allosteric modulator of α7 nicotinic receptors, demonstrating anxiolytic-like activity in murine models at specific dosages . This finding could provide a basis for exploring similar effects in the target compound.
- Cytotoxicity Assays : Preliminary cytotoxicity assays suggest that furan-containing compounds may exhibit selective cytotoxicity against various cancer cell lines. However, detailed studies on the specific compound of interest are required to establish its efficacy and safety profile.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anxiolytic Effects in Mice
In a study evaluating the anxiolytic properties of related furan derivatives, mice treated with 3-furan-2-yl-N-p-tolyl-acrylamide exhibited reduced anxiety-like behavior in elevated plus maze tests. The results indicated that doses as low as 0.5 mg/kg were effective after acute treatment, with enhanced efficacy observed during chronic administration .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A comparative study on the cytotoxic effects of various furan derivatives against human cancer cell lines revealed that certain modifications to the furan structure significantly enhanced cytotoxicity. Further research is needed to assess the specific activity of This compound against these cell lines.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its thiomorpholinoethyl-furan-3-yl side chain and furan-2-yl-acrylamide backbone. Key analogs and their structural differences are summarized below:
Key Observations :
- Heterocyclic Backbone: Replacing the furan-2-yl group with thiophen-2-yl (as in DM497) enhances antinociceptive potency, likely due to thiophene’s higher electron density and lipophilicity .
- Thiomorpholine’s sulfur atom may improve metabolic stability compared to morpholine .
- N-Substituents : Methylation of the acrylamide nitrogen (DM490) reduces steric hindrance, enhancing receptor binding compared to bulkier substituents .
Physicochemical Properties
- Melting Points: Morpholine-containing analogs (e.g., 27a, 27b) exhibit high melting points (218–232°C), attributed to strong intermolecular hydrogen bonding . The thiomorpholinoethyl group may lower melting points due to increased flexibility and reduced crystallinity.
- Solubility: Sulfamoylphenyl-substituted acrylamides (e.g., [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide]) show moderate aqueous solubility from the polar sulfonamide group, whereas thiomorpholinoethyl derivatives may exhibit balanced lipophilicity for membrane penetration .
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide?
Answer:
The synthesis typically involves coupling (E)-3-(furan-2-yl)acrylic acid with a thiomorpholinoethylamine derivative. Key steps include:
- Reduction/Oxidation : Use of DIBAL-H for controlled reduction of intermediates (e.g., converting esters to aldehydes) .
- Coupling Reactions : Activation of carboxylic acids with reagents like PyClo (pyridine chloroxide) to form acrylamide bonds .
- Purification : Silica gel chromatography with solvent systems such as hexane:ethyl acetate (8:2) or dichloromethane:methanol (99:1) to isolate the product .
- Yield Optimization : Reflux in anhydrous solvents (THF or DCM) for 6–8 hours improves reaction efficiency .
Basic: How is the structural characterization of this compound performed post-synthesis?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of furan protons (δ 6.2–7.4 ppm), acrylamide carbonyls (~165–170 ppm), and thiomorpholine signals .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Melting Point Analysis : Consistency in melting points (e.g., 218–232°C for related acrylamides) validates purity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Structural Modifications : Vary substituents on the furan rings (e.g., halogenation, methoxy groups) and the thiomorpholine moiety to assess impacts on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., histone deacetylases, proteases) using dose-response curves to determine IC₅₀/EC₅₀ values .
- Data Correlation : Compare electronic (Hammett σ) and steric parameters of substituents with activity trends using multivariate regression .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Kinetic Profiling : Use stopped-flow fluorescence or FRET-based assays to distinguish equilibrium binding (Kd) from multi-step mechanisms (e.g., conformational changes in enzyme-inhibitor complexes) .
- Assay Standardization : Control variables like pre-incubation time, as slow-binding inhibitors may require longer equilibration periods .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
Advanced: What computational strategies are effective for target identification and binding mode prediction?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., HDAC-like amidohydrolases, viral proteases) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to identify critical residues (e.g., catalytic zinc in HDACs) .
- Pharmacophore Modeling : Align with structurally characterized inhibitors (e.g., (E)-3-(furan-2-yl)-N-hydroxyacrylamide) to prioritize functional groups for optimization .
Advanced: How to optimize enzymatic assays for evaluating inhibitory potency?
Answer:
- FRET-Based Assays : Label the enzyme with tryptophan donors and use acrylamide-containing inhibitors as acceptors to monitor real-time binding via fluorescence quenching .
- Z’ Factor Optimization : Ensure Z’ > 0.5 by adjusting enzyme concentration (e.g., 10–100 nM) and inhibitor pre-incubation times (5–30 min) .
- Control for Artifacts : Include controls for non-specific aggregation (e.g., 0.01% Triton X-100) and redox interference (e.g., 1 mM DTT) .
Advanced: What approaches are recommended for early-stage toxicological profiling?
Answer:
- In Vitro Cytotoxicity : Perform MTT assays on cell lines (e.g., K562 leukemia cells) at 10–100 µM concentrations to assess viability reduction .
- Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolic hotspots (e.g., furan ring oxidation) .
- hERG Liability Screening : Patch-clamp assays to evaluate potassium channel inhibition, a common cause of cardiotoxicity .
Advanced: How to address solubility and stability challenges in biological testing?
Answer:
- Co-Solvent Systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Advanced: What are best practices for validating synthetic intermediates in multi-step routes?
Answer:
- In-Line Analytics : Use LC-MS to monitor reaction progress and detect side products (e.g., diastereomers, elimination byproducts) .
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., E/Z isomerism) by crystallizing intermediates .
- Scalability Tests : Optimize column chromatography to preparative HPLC for >100 mg batches, ensuring >95% purity .
Advanced: How to prioritize derivatives for preclinical development based on SAR?
Answer:
- Lipinski’s Rule of Five : Filter compounds with MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .
- Selectivity Profiling : Screen against related off-targets (e.g., other HDAC isoforms, proteases) to minimize toxicity .
- In Vivo PK/PD : Prioritize derivatives with >30% oral bioavailability in rodent models and dose-dependent target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
